Ifenprodil

Übersicht

Beschreibung

Ifenprodil ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des N-Methyl-D-Aspartat (NMDA)-Rezeptors bekannt ist. Insbesondere zielt es auf die GluN1 (Glycin-bindende NMDA-Rezeptor-Untereinheit 1) und GluN2B (Glutamat-bindende NMDA-Rezeptor-Untereinheit 2) Untereinheiten . Darüber hinaus interagiert this compound mit Alpha-1-adrenergen, Serotonin- und Sigma-Rezeptoren . Es wurde in einigen Ländern, darunter Japan und Frankreich, als zerebraler Vasodilatator unter Handelsbezeichnungen wie Cerocral, Dilvax und Vadilex vermarktet .

Vorbereitungsmethoden

Die Herstellung von Ifenprodil beinhaltet eine Kondensationsreaktion zwischen 2-Amino-1-(4-Hydroxyphenyl)propylalkohol und 1,5-Dihalogen-3-Benzylpenthan, gefolgt von der Salifizierung mit Weinsäure, um this compound-Tartrat zu erhalten . Diese Methode zeichnet sich durch ihre hohe chemische Selektivität und Wirtschaftlichkeit aus, was die Qualität des Endprodukts deutlich verbessert .

Analyse Chemischer Reaktionen

Synthetic Preparation of Stereoisomers

Ifenprodil contains two stereogenic centers, yielding four possible stereoisomers. The synthesis involves:

-

Diastereoselective reduction of a ketone intermediate using sodium borohydride (NaBH₄) in methanol at 0°C .

-

Chiral HPLC separation (Chiralpak IC column) with hexane:isopropanol (95:5) mobile phase to resolve enantiomers .

| Stereoisomer | Configuration | GluN2B Affinity (Kᵢ) | Ion Channel Inhibition (IC₅₀) |

|---|---|---|---|

| (1R,2R) | R,R | 5.8 nM | 223 nM |

| (1R,2S) | R,S | 8.1 nM | 1,240 nM |

| (1S,2R) | S,R | 9.4 nM | 1,890 nM |

| (1S,2S) | S,S | 7.3 nM | 2,340 nM |

The (1R,2R) isomer exhibits optimal activity due to spatial alignment with the GluN2B binding pocket .

Metabolic Glucuronidation

The phenolic hydroxyl group in this compound undergoes phase II metabolism via UDP-glucuronosyltransferases (UGTs), forming a glucuronide conjugate . This reaction reduces blood-brain barrier penetration and accelerates renal excretion.

| Parameter | Details |

|---|---|

| Enzyme | UGT1A9 |

| Conjugation Site | Phenolic OH |

| Bioisostere Replacement | Indazole substitution (prevents glucuronidation) |

Molecular dynamics simulations confirm that indazole analogs retain GluN2B affinity while avoiding metabolic inactivation .

Structural Modifications for Enhanced Stability

To improve pharmacokinetics, this compound derivatives have been designed through bioisosteric replacement :

| Modification | Effect |

|---|---|

| Phenol → Indazole | Eliminates glucuronidation; maintains IC₅₀ < 300 nM |

| Benzylic OH Removal | Reduces H-bond interactions with GluN2B E236 (IC₅₀ shift factor: 199×) |

These changes enhance metabolic stability without compromising receptor binding .

Receptor-Targeted Interactions

This compound binds NMDA receptors through non-covalent interactions :

-

π-π stacking : Phenyl moiety with GluN2B F114 and GluN1 Y109 .

-

Hydrophobic contacts : Benzazepine scaffold with GluN1 L135/S132 .

Mutagenesis studies show GluN2B F114A mutation reduces inhibitory potency by 7.3–199×, underscoring the importance of aromatic interactions .

Molecular Dynamics and Binding Stability

Simulations (200 ns) reveal this compound forms stable interactions within the GluN1-GluN2B N-terminal domain interface . Key residues include:

-

GluN1 : F113, L135, Y109

-

GluN2B : Q110, F114, E236

Ligand-receptor complexes maintain root-mean-square deviation (RMSD) < 2.0 Å, confirming structural integrity .

Wissenschaftliche Forschungsanwendungen

Neurological Applications

1.1 Anti-Epileptic Effects

Recent studies have demonstrated that ifenprodil can reduce neuronal excitability in neocortical pyramidal neurons, indicating potential anti-epileptic effects. In a study involving patients with epilepsy, this compound significantly decreased the input resistance and action potential (AP) amplitude of pyramidal cells, suggesting a reduction in excitability and possibly mitigating epileptic network activity .

| Electrophysiological Parameters | Before this compound (Mean ± SD) | After this compound (Mean ± SD) | P-Value |

|---|---|---|---|

| Input Resistance | 120 ± 15 MΩ | 90 ± 10 MΩ | <0.01 |

| AP Amplitude | 80 ± 5 mV | 60 ± 5 mV | <0.01 |

1.2 Neuroprotection in Ischemic Stroke

This compound has also been investigated for its neuroprotective properties in models of focal cerebral ischemia. It acts by inhibiting excitotoxicity mediated by NR2B-containing NMDA receptors, which are implicated in neuronal damage during ischemic events . This suggests that this compound could be beneficial in acute stroke management.

Pulmonary Applications

2.1 Idiopathic Pulmonary Fibrosis (IPF)

This compound has shown promise as a treatment for idiopathic pulmonary fibrosis (IPF). In a Phase 2 clinical trial, it met co-primary endpoints by demonstrating significant improvements in forced vital capacity (FVC) among treated patients compared to placebo .

| Patient Response | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Stable/Improved FVC | 65 | 40 |

These findings indicate that this compound may provide a novel therapeutic approach for managing IPF.

Substance Use Disorders

3.1 Methamphetamine Dependence

This compound is being explored as a treatment for methamphetamine dependence due to its ability to modulate G protein-activated inwardly rectifying potassium channels, which play a role in addiction mechanisms. A randomized controlled trial indicated that this compound may reduce methamphetamine use severity .

3.2 Alcohol Dependence

A separate study suggested that this compound could potentially reduce alcohol use severity as well, indicating its broader implications for treating various substance use disorders .

Wirkmechanismus

Ifenprodil exerts its effects primarily by inhibiting NMDA receptors containing the GluN2B subunit . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . This inhibition reduces glutamate signaling, which is crucial in preventing excitotoxic damage in neurological conditions . Additionally, this compound interacts with other receptors, including alpha1 adrenergic, serotonin, and sigma receptors, contributing to its diverse pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Ifenprodil ist einzigartig in seiner hohen Selektivität für NMDA-Rezeptoren, die die GluN2B-Untereinheit enthalten . Ähnliche Verbindungen umfassen:

Ketamin: Ein weiterer NMDA-Rezeptor-Antagonist, jedoch mit breiterer Rezeptoraktivität.

Memantin: Ein NMDA-Rezeptor-Antagonist, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird, mit unterschiedlicher Untereinheiten-Selektivität.

MK-801 (Dizocilpin): Ein potenter NMDA-Rezeptor-Antagonist mit einem anderen Bindungsprofil im Vergleich zu this compound.

Die Spezifität von this compound für die GluN2B-Untereinheit und seine zusätzlichen Wechselwirkungen mit anderen Rezeptoren machen es zu einer einzigartigen und wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Kontexten .

Biologische Aktivität

Ifenprodil is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications in various neurological conditions, as well as its effects on substance use disorders. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and relevant case studies.

This compound primarily inhibits NMDA receptors that contain the GluN2B subunit, which are implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By selectively blocking these receptors, this compound can reduce calcium influx into neurons, thereby protecting them from excitotoxic damage .

The compound also interacts with other receptor systems, including serotonergic and adrenergic receptors, which may limit its therapeutic applications due to potential side effects .

Pharmacological Profile

Table 1: Summary of this compound's Pharmacological Properties

| Property | Description |

|---|---|

| Target Receptors | NMDA receptors (GluN2B selective) |

| Other Interactions | Serotonergic, adrenergic, sigma receptors |

| Therapeutic Uses | Neuroprotection, treatment of substance use disorders |

| Side Effects | Potential interactions due to non-selective activity |

1. Neurodegenerative Diseases

This compound has been studied for its neuroprotective effects in models of cerebral ischemia and neurodegeneration. Research indicates that it can attenuate neuronal damage and improve functional outcomes in animal models of stroke .

2. Substance Use Disorders

Recent studies have explored this compound's efficacy in treating methamphetamine use disorder. A randomized controlled trial evaluated its effects over an 84-day period but found no significant impact on primary outcomes related to methamphetamine use . However, secondary analyses suggested some improvements in emotional problems associated with substance use.

3. Alcohol Dependence

Another study investigated this compound's effects on alcohol dependence. Participants receiving this compound showed a significant reduction in alcohol use compared to a control group over three months . This suggests that this compound may modulate reward pathways involved in addiction.

Case Studies

Case Study 1: Methamphetamine Use Disorder

A double-blind trial involving 120 participants assessed this compound at doses of 60 mg and 120 mg daily. The primary outcome was the frequency of methamphetamine use, which did not differ significantly between groups. However, participants receiving the higher dose reported reduced emotional distress related to drug cravings .

Case Study 2: Alcohol Dependence

In a study involving 68 outpatients with alcohol dependence, those treated with this compound exhibited lower alcohol consumption rates compared to controls after three months. The findings support the hypothesis that NMDA receptor antagonism may mitigate alcohol-seeking behavior .

Research Findings

Recent research has focused on optimizing this compound's selectivity for GluN2B receptors while minimizing off-target effects. Structural modifications have been proposed to enhance its pharmacological profile without compromising efficacy .

Eigenschaften

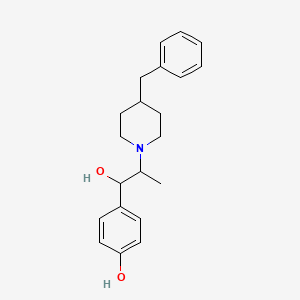

IUPAC Name |

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNVMODNBIQBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045656 | |

| Record name | Ifenprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23210-56-2, 23210-58-4 | |

| Record name | Ifenprodil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23210-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ifenprodil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifenprodil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifenprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ifenprodil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IFENPRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8OE3P6O5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.